Lactoferricin B 15 is a bioactive peptide derived from lactoferrin, a glycoprotein found in various secretions such as milk. This peptide exhibits notable antimicrobial properties, making it a subject of interest in biomedical research. Lactoferricin B 15 consists of 15 amino acids and is known for its ability to inhibit bacterial growth and modulate immune responses.
Lactoferricin B is obtained from bovine lactoferrin through enzymatic digestion, typically using pepsin. The resulting peptide is characterized by its cationic nature and amphipathic structure, which are crucial for its biological activity. It has been isolated and studied from various sources, including bovine milk and recombinant expression systems in Escherichia coli .
The synthesis of Lactoferricin B 15 can be achieved through several methods:
The enzymatic hydrolysis typically involves incubating bovine lactoferrin with pepsin at an acidic pH, followed by purification steps such as high-performance liquid chromatography (HPLC) to isolate the desired peptide . In SPPS, the FastMoc method is often utilized for efficient synthesis .
Lactoferricin B 15 has a distinct amphipathic structure that contributes to its antimicrobial activity. The peptide consists of a sequence rich in basic amino acids, which enhances its interaction with negatively charged bacterial membranes.
The molecular formula for Lactoferricin B 15 can be represented as C₁₉H₃₃N₅O₇S. The molecular weight is approximately 433.55 g/mol. Nuclear magnetic resonance (NMR) spectroscopy has been used to elucidate its solution structure, revealing critical insights into its folding and conformational dynamics .
Lactoferricin B 15 participates in several chemical reactions that are integral to its biological function:
The mechanism of action involves binding to bacterial membranes and subsequently disrupting their integrity, which can lead to cell lysis or death without immediate lysis of the bacteria themselves .
The mechanism by which Lactoferricin B 15 exerts its antimicrobial effects involves several steps:
Research indicates that Lactoferricin B 15 can induce an initial increase in protein synthesis followed by a significant decrease in DNA synthesis within bacterial cells, highlighting its complex role in modulating cellular functions .
Studies have shown that Lactoferricin B 15 retains its biological activity across a range of pH levels typical of physiological environments .
Lactoferricin B 15 has several scientific applications:
Lactoferricin B15 (LfcinB15), a 15-residue peptide derived from bovine lactoferrin residues 17–31, exerts potent antibacterial activity through multimodal mechanisms. Its cationic and amphipathic properties enable electrostatic interactions with negatively charged bacterial membranes, leading to depolarization and permeability alterations. Atomic force microscopy studies reveal that LfcinB15 induces membrane blebbing and pore formation in Escherichia coli and Staphylococcus aureus within 1 hour of exposure, though cellular integrity is initially maintained [1].
LfcinB15 disrupts bacterial signal transduction by targeting two-component regulatory systems (TCS). Escherichia coli proteome microarray analyses demonstrate that LfcinB15 binds to BasR and CreB—key proteins in phosphate and carbon metabolism regulation—inhibiting their phosphorylation. This interference impedes bacterial adaptation to environmental stressors, contributing to bacteriostatic effects [2] [7].
Beyond membrane effects, LfcinB15 penetrates cells to inhibit macromolecule synthesis:
LfcinB15 enhances β-lactam efficacy against multidrug-resistant Pseudomonas aeruginosa by 4–8-fold. This synergy arises from:
Table 1: Intracellular Targets of LfcinB15 in E. coli
Target Class | Specific Proteins | Functional Consequence |
---|---|---|
Metabolic Enzymes | Phosphoenolpyruvate carboxylase | Pyruvate accumulation, TCA cycle arrest |
Two-Component Systems | BasR, CreB | Loss of stress adaptation |
Transcription | RNA polymerase subunit RpoA | Inhibition of RNA synthesis |
Translation | Arginyl-tRNA synthetase | Impaired protein synthesis |
In Candida albicans, LfcinB15 triggers reactive oxygen species (ROS) bursts exceeding 300% of baseline within 30 minutes. This oxidative stress correlates with:
LfcinB15 eradicates mature Candida biofilms at 32–64 μg/mL by:
LfcinB15 induces phosphorylation of stress-response MAP kinases Hog1 and Mkc1 in C. albicans. Genetic studies show:
Table 2: Antifungal Efficacy of LfcinB15
Strain | MIC (μg/mL) | Biofilm EC50 (μg/mL) | Key Resistance Mechanism Overcome |
---|---|---|---|
C. albicans SC5314 | 16 | 32 | Efflux pump overexpression |
C. glabrata ATCC 2001 | 64 | 128 | Biofilm matrix barrier |
C. krusei ATCC 6258 | 32 | 64 | Innate fluconazole resistance |
LfcinB15 maintains activity against ESKAPE pathogens exhibiting β-lactamase, carbapenemase, and colistin resistance:
Unlike many cationic peptides, LfcinB15 retains functionality in physiological NaCl concentrations (150 mM). Structural analyses reveal:
Table 3: Spectrum of Activity Against Resistant Pathogens
Pathogen | Resistance Profile | LfcinB15 MIC Range (μg/mL) | Comparator Antibiotic MIC |
---|---|---|---|
E. coli ST131 | CTX-M-15 ESBL | 16–64 | >256 (cefotaxime) |
K. pneumoniae KPC | KPC-3 carbapenemase | 64–128 | >256 (meropenem) |
P. aeruginosa VIM | VIM-2 metallo-β-lactamase | 64–256 | >256 (imipenem) |
Salmonella gallinarum MDR | AmpC + fluoroquinolone R | 32 | >128 (ciprofloxacin) |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0